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Compound of Interest

Compound Name: (+)-Angelmarin

Cat. No.: B1141154 Get Quote

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

(+)-Angelmarin, a novel coumarin derivative, has emerged as a compound of significant

interest in the field of oncology. Its unique biological activity, specifically its ability to selectively

induce cell death in cancer cells under nutrient-deprived conditions, marks it as a promising

lead for the development of new anti-cancer therapeutics. This technical guide provides a

comprehensive overview of the discovery, natural source, and key experimental data

associated with (+)-Angelmarin.

Discovery and Natural Source
(+)-Angelmarin was first isolated from the roots of Angelica pubescens f. biserrata, a plant

used in traditional medicine.[1] The discovery was the result of a bioassay-guided fractionation

of a methylene chloride (CH2Cl2) extract of the plant material.[1] This process was driven by

the search for compounds exhibiting preferential cytotoxicity against the human pancreatic

cancer cell line, PANC-1, under conditions of nutrient starvation, a characteristic of the tumor

microenvironment.[1]

The CH2Cl2-soluble extract of Angelica pubescens demonstrated the ability to kill PANC-1

cancer cells at a concentration of 50 µg/mL under nutrient-deprived conditions, while showing

virtually no cytotoxicity in a nutrient-rich environment.[1] Through a systematic fractionation

process, (+)-Angelmarin was identified as the primary active constituent responsible for this

selective cytotoxicity.[1]
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Physicochemical and Spectroscopic Data
The structure of (+)-Angelmarin was elucidated through various spectroscopic methods. While

the original discovery paper confirmed its novel structure, subsequent total syntheses have

provided detailed characterization data.

Property Value Reference

Molecular Formula C23H20O6

Molecular Weight 392.41 g/mol

Appearance White powder

Optical Rotation [α]D +224 (c 0.1, CHCl3)

Melting Point 98-99 °C

¹H NMR (CDCl₃, 400 MHz) δ

(ppm)

7.63 (d, J = 9.5 Hz, 1H), 7.49

(d, J = 8.7 Hz, 2H), 7.35 (d, J =

8.5 Hz, 1H), 6.88 (d, J = 8.7

Hz, 2H), 6.80 (d, J = 8.5 Hz,

1H), 6.29 (d, J = 9.5 Hz, 1H),

5.15 (dd, J = 8.8, 2.9 Hz, 1H),

3.39 (dd, J = 16.8, 8.8 Hz, 1H),

3.09 (dd, J = 16.8, 2.9 Hz, 1H),

1.60 (s, 3H), 1.59 (s, 3H)

¹³C NMR (CDCl₃, 100 MHz) δ

(ppm)

166.6, 164.1, 161.6, 158.4,

151.2, 144.6, 144.4, 129.9,

128.9, 126.7, 116.2, 115.9,

113.6, 113.1, 112.0, 106.9,

89.2, 82.2, 27.6, 22.2, 21.2

High-Resolution Mass

Spectrometry (HRMS)

m/z 415.1153 [M+Na]⁺ (Calcd.

for C23H20O6Na, 415.1152)

Biological Activity: Anti-Austerity
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The most notable biological activity of (+)-Angelmarin is its "anti-austerity" effect. It exhibits

potent and selective cytotoxicity towards cancer cells that have developed a tolerance to

nutrient deprivation.

Cell Line Condition Activity Concentration Reference

PANC-1 (Human

Pancreatic

Cancer)

Nutrient

Starvation

100%

Preferential

Cytotoxicity

0.01 µg/mL [1]

PANC-1 (Human

Pancreatic

Cancer)

Nutrient-Rich
Virtually No

Cytotoxicity

50 µg/mL (for the

crude extract)
[1]

This selective action suggests a mechanism of action that targets the metabolic adaptations of

cancer cells in the harsh tumor microenvironment.

Experimental Protocols
Bioassay-Guided Isolation of (+)-Angelmarin
The isolation of (+)-Angelmarin from Angelica pubescens was achieved through a multi-step

fractionation process guided by the anti-austerity bioassay.
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Caption: Bioassay-guided isolation workflow for (+)-Angelmarin.
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Protocol Details:

Extraction: The dried and powdered roots of Angelica pubescens f. biserrata were extracted

with methylene chloride (CH2Cl2) at room temperature. The solvent was then evaporated

under reduced pressure to yield the crude extract.

Silica Gel Column Chromatography: The crude extract was subjected to silica gel column

chromatography using a stepwise gradient of n-hexane and ethyl acetate (EtOAc). Fractions

were collected and evaluated for their preferential cytotoxicity.

Sephadex LH-20 Column Chromatography: The active fractions from the silica gel column

were further purified using a Sephadex LH-20 column with methanol (MeOH) as the eluent.

Preparative High-Performance Liquid Chromatography (HPLC): The final purification was

achieved by preparative HPLC on an octadecylsilyl (ODS) column with a methanol/water

(MeOH/H2O) mobile phase to yield pure (+)-Angelmarin.

Anti-Austerity Bioassay
The preferential cytotoxicity of (+)-Angelmarin was determined by comparing its effect on

PANC-1 cells in nutrient-rich versus nutrient-deprived media.
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Caption: Experimental workflow for the anti-austerity bioassay.

Protocol Details:

Cell Culture: Human pancreatic cancer cells (PANC-1) were cultured in a standard nutrient-

rich medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%

fetal bovine serum (FBS), at 37°C in a humidified atmosphere of 5% CO2.

Treatment: Cells were seeded in 96-well plates. After cell attachment, the medium was

replaced with either fresh nutrient-rich medium or a nutrient-deprived medium (e.g., glucose-
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free DMEM without FBS). The cells were then treated with various concentrations of the test

compounds (crude extract, fractions, or pure (+)-Angelmarin).

Incubation: The plates were incubated for 24 hours.

Cell Viability Assessment: Cell viability was determined using a standard method such as the

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance

was measured using a microplate reader.

Data Analysis: The percentage of cell viability in the nutrient-deprived medium was

compared to that in the nutrient-rich medium to determine the preferential cytotoxicity.

Signaling and Logical Relationships
The anti-austerity activity of (+)-Angelmarin suggests an interaction with cellular pathways that

are critical for cancer cell survival under metabolic stress. While the precise molecular target is

still under investigation, the logical framework points towards the inhibition of pro-survival

signaling that is upregulated in nutrient-deprived cancer cells.
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Caption: Postulated logical pathway of (+)-Angelmarin's anti-austerity effect.
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This guide provides a foundational understanding of the discovery and natural context of (+)-
Angelmarin. Further research into its mechanism of action and in vivo efficacy is crucial for its

potential translation into a clinical anti-cancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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